Broad HTS Inactivity Profile as a Negative Control Benchmark
The compound's primary differentiation is its extensively validated inactivity. In a panel of over 100 PubChem HTS assays, the compound was assessed for activity against diverse targets including the EP2 prostaglandin receptor (AID 940), human galactokinase (AID 1868), and HCV NS3 helicase (AID 1801). The outcome for these assays was uniformly 'Inactive', with no quantifiable activity value recorded [1]. This is in stark contrast to the parent scaffold, which is patented for its activity in inhibiting cell proliferation and protein kinases [2]. This demonstrated lack of promiscuity makes it an ideal negative control to establish assay signal-to-background ratios and confirm the specificity of active hits.
| Evidence Dimension | Biological activity across a diverse target panel |
|---|---|
| Target Compound Data | Inactive in >95% of over 100 HTS assays (no measurable activity) |
| Comparator Or Baseline | Parent thiazole-benzamide class: Patented for anti-proliferative and kinase inhibitory activity [2]. |
| Quantified Difference | Qualitative difference: Target compound is a documented, broad-spectrum inactive control versus a class known for potent bioactivity. |
| Conditions | Panel of >100 cell-based and biochemical high-throughput screening assays from the NIH Molecular Libraries Program (PubChem). |
Why This Matters
For procurement, this ensures the compound can serve as a reliable, data-backed negative control, unlike an untested analog where activity is unknown and could confound experimental results.
- [1] National Center for Biotechnology Information. PubChem BioAssay Summary for CID 809483. View Source
- [2] Chu, S. S., et al. (2003). Thiazole benzamide derivatives and pharmaceutical compositions for inhibiting cell proliferation, and methods for their use. U.S. Patent Application No. 10/190,219. View Source
